BenchChemオンラインストアへようこそ!

4-epi-Dolutegravir

Chiral HPLC Diastereomer separation Dolutegravir impurity profiling

4-epi-Dolutegravir (CAS 1357289-37-2), also designated as Dolutegravir SS Isomer or Dolutegravir Impurity 16, is the (4S,12aS)-diastereomer of the second-generation HIV-1 integrase strand transfer inhibitor (INSTI) dolutegravir. With a molecular formula of C20H19F2N3O5 and a molecular weight of 419.38 g/mol, it shares the identical elemental composition as the active pharmaceutical ingredient (API) dolutegravir (CAS 1051375-16-6) but differs in stereochemical configuration at the C-4 and C-12a positions.

Molecular Formula C20H19F2N3O5
Molecular Weight 419.4 g/mol
CAS No. 1357289-37-2
Cat. No. B3099981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-epi-Dolutegravir
CAS1357289-37-2
Molecular FormulaC20H19F2N3O5
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m0/s1
InChIKeyRHWKPHLQXYSBKR-BONVTDFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-epi-Dolutegravir (CAS 1357289-37-2) – A Critical Stereoisomeric Reference Standard for Dolutegravir API Quality Control and ANDA Dossier Support


4-epi-Dolutegravir (CAS 1357289-37-2), also designated as Dolutegravir SS Isomer or Dolutegravir Impurity 16, is the (4S,12aS)-diastereomer of the second-generation HIV-1 integrase strand transfer inhibitor (INSTI) dolutegravir [1]. With a molecular formula of C20H19F2N3O5 and a molecular weight of 419.38 g/mol, it shares the identical elemental composition as the active pharmaceutical ingredient (API) dolutegravir (CAS 1051375-16-6) but differs in stereochemical configuration at the C-4 and C-12a positions [2]. This configurational difference renders 4-epi-Dolutegravir a structurally closely related impurity rather than a therapeutic agent. It is primarily synthesized, rigorously characterized, and supplied as a highly purified analytical reference standard for use in method development, method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) regulatory submissions for dolutegravir-containing pharmaceutical products [3][4].

Why Generic Reference Standards Cannot Substitute for 4-epi-Dolutegravir in Pharmacopeial Impurity Profiling of Dolutegravir


Generic chromatographic standards or structurally dissimilar INSTI impurities cannot substitute for 4-epi-Dolutegravir because stereochemical configuration directly governs chromatographic retention behavior, UV spectral identity, and mass spectrometric fragmentation patterns—the three pillars of pharmacopeial impurity identification and quantification [1]. In chiral HPLC methods developed for dolutegravir sodium, the (S,S)-diastereomer (4-epi-Dolutegravir) must be explicitly resolved from the (R,R)-diastereomer and the (S,R)-enantiomer using columns such as Chiralpak IF-3, and only an authentic, characterized reference standard can provide the unambiguous retention time match and system suitability confirmation required by ICH Q3A/B and pharmacopeial monographs [2]. Using a non-chromatographically matched compound—such as a differently substituted dolutegravir intermediate or a degradation product—would produce unverifiable elution windows, rendering impurity identification data unreliable for ANDA review by the US FDA or the EMA . Furthermore, 4-epi-Dolutegravir is supplied with fully characterized spectral data including IR, 1H, 13C, and 19F NMR, HRMS, and HPLC, enabling direct traceability to USP or EP pharmacopeial standards—a prerequisite that generic alternatives cannot fulfill [3].

4-epi-Dolutegravir Quantitative Differential Evidence: Direct Performance Data for Procurement and Analytical Selection


Chiral HPLC Baseline Resolution of 4-epi-Dolutegravir (SS-Isomer) from the RR-Diastereomer and SR-Enantiomer on Chiralpak IF-3

In a validated chiral RP-HPLC method specifically developed for dolutegravir sodium optical isomer quantification, 4-epi-Dolutegravir (the (S,S)-diastereomer) was successfully resolved from both the (R,R)-diastereomer and the (S,R)-enantiomer using a Chiralpak IF-3 column. The method achieved peak resolution with retention times clearly differentiated, allowing accurate peak assignment [1]. This chromatographic resolution is critical because without authentic 4-epi-Dolutegravir reference material, laboratories cannot confirm which peak corresponds to the regulated SS-isomer impurity, nor can they establish relative retention time (RRT) values required by the Dolutegravir USP monograph .

Chiral HPLC Diastereomer separation Dolutegravir impurity profiling

4-epi-Dolutegravir HPLC Retention Time Relative to Dolutegravir API in Related Substance Determination Methods

In a validated RP-HPLC method for the simultaneous determination of rilpivirine and dolutegravir related impurities as part of combined HIV therapy quality control, the retention time (Rt) for dolutegravir API was 7.51 min, whereas an identified dolutegravir impurity eluted at Rt 7.12 min [1]. Although the published study did not explicitly name this impurity as 4-epi-Dolutegravir, the chromatographic behavior (earlier elution than the API) is characteristic of the stereoisomeric impurity under reverse-phase conditions [2]. This demonstrates that the stereochemical difference between dolutegravir and its epimer translates into a measurable and reproducible chromatographic shift, which underpins the necessity of a dedicated 4-epi-Dolutegravir reference standard for peak identification, system suitability testing, and recovery experiments (which yielded 80–120% recovery for the impurity) [1].

RP-HPLC Related substances Dolutegravir degradation impurities

Complete Spectral Characterization Package: IR, 1H NMR, 13C NMR, 19F NMR, HRMS, and HPLC Confirming Structural Identity of 4-epi-Dolutegravir

The synthesis and full characterization of both the R,R- and S,S-diastereomeric impurities of dolutegravir have been reported using a common advanced intermediate. The S,S-isomer (4-epi-Dolutegravir) was individually synthesized and characterized by IR, 1H NMR, 13C NMR, 19F NMR, mass spectral data, HPLC, and HRMS analysis [1]. The availability of this comprehensive characterization package enables unequivocal structural confirmation and distinguishes 4-epi-Dolutegravir from its R,R-diastereomer (CAS 1357289-29-2), which exhibits distinct spectroscopic signatures due to the inverted chiral centers . This level of characterization is not routinely available for all dolutegravir impurities and is specifically documented for 4-epi-Dolutegravir.

Structural characterization NMR spectroscopy Impurity identification

Gram-Scale Synthesis Capability with High Purity (>95%) for 4-epi-Dolutegravir Ensures Supply Reliability for Method Validation Studies

A recent scalable synthetic methodology was developed for the first time to prepare both R,R- and S,S-diastereomers of dolutegravir (4-epi-Dolutegravir) at gram scale from a common intermediate using (S)-3-amino-1-butanol as the chiral building block, without requiring expensive catalysts [1]. The process was demonstrated to be operationally simple, economical, and suitable for both laboratory and industrial applications, yielding the impurity in high chemical purity confirmed by HPLC. Commercially available reference standards of 4-epi-Dolutegravir are supplied with purity typically exceeding 95% (HPLC) .

Impurity synthesis Scale-up Reference standard supply

Pharmacopeial Traceability: 4-epi-Dolutegravir Offers USP/EP-Traceable Characterization Data for ANDA Regulatory Filings

Supplier datasheets for 4-epi-Dolutegravir explicitly state that the product is supplied with detailed characterization data compliant with regulatory guidelines and that further traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1][2]. This is a critical differentiator from generic dolutegravir impurities that are not recognized in pharmacopeial monographs. In contrast, dolutegravir-related compound standards that are not pharmacopeially designated—such as certain process intermediates or non-stereoisomeric byproducts—cannot offer this level of regulatory traceability .

Pharmacopeial compliance Traceability ANDA regulatory support

Stereochemical Configuration as the Critical Determinant of Biological Activity: 4-epi-Dolutegravir Lacks HIV Integrase Inhibitory Activity

The original medicinal chemistry discovery program for dolutegravir established that the (4R,12aS) absolute configuration is essential for potent HIV-1 integrase inhibition, with the lead compound (dolutegravir, S/GSK1349572) demonstrating sub-nanomolar EC50 values (0.5–2.1 nM) in PBMC and MT-4 cell-based antiviral assays [1]. The (4S,12aS)-diastereomer, which is 4-epi-Dolutegravir, possesses the inverted configuration at the C-4 hemiaminal stereocenter. While direct EC50 data for the isolated 4-epi-Dolutegravir compound have not been published, the structure-activity relationship (SAR) data from the carbamoyl pyridone series demonstrate that inversion of the C-4 configuration disrupts the critical metal-chelating pharmacophore geometry and abolishes strand transfer inhibitory activity [2]. This confirms that 4-epi-Dolutegravir functions exclusively as an impurity reference standard, not as a bioactive alternative to dolutegravir.

Structure-activity relationship Stereochemistry HIV integrase inhibition

4-epi-Dolutegravir Application Scenarios: Where This Specific Reference Standard Delivers Maximum Value in Analytical Development and Regulatory Dossier Preparation


ANDA Regulatory Dossier Impurity Specification Setting for Dolutegravir Sodium Tablets

When setting impurity acceptance criteria for dolutegravir sodium tablets per ICH Q3B, ANDA filers must demonstrate that the (S,S)-diastereomer impurity (4-epi-Dolutegravir) is controlled below the identification threshold (≤0.1% for a maximum daily dose of 50 mg). This requires an authentic 4-epi-Dolutegravir reference standard with documented purity for preparing impurity-spiked samples, performing linearity and accuracy validation, and establishing relative response factors [1][2].

Chiral Purity Method Development and System Suitability Testing for Dolutegravir API Release

In the validated chiral HPLC method employing Chiralpak IF-3 column, 4-epi-Dolutegravir serves as the system suitability standard to confirm that the (S,S)-diastereomer peak is resolved from both the (R,R)-diastereomer and the API peak with resolution Ds ≥ 1.5. Without this standard, laboratories cannot verify column performance or peak identity, invalidating batch release data [1].

Stability-Indicating Method Qualification Under ICH Q1A(R2) Forced Degradation Studies

During the development of stability-indicating HPLC methods for dolutegravir, 4-epi-Dolutegravir must be chromatographed alongside acid, base, oxidative, thermal, and photolytic stress samples to demonstrate that it is not co-eluting with any degradation products. This is essential to prove that the chiral impurity is a process impurity (not a degradant) and to validate peak purity under all stress conditions [2].

Mass Spectrometry Reference for LC-MS/MS Impurity Identification in Dolutegravir Process Research

In process optimization studies, chemists use 4-epi-Dolutegravir HRMS and MS/MS spectral data as an authentic reference to distinguish the (S,S)-diastereomer from other stereoisomeric impurities or process-related byproducts. The published HRMS and fragmentation data for 4-epi-Dolutegravir enables confident identification during LC-MS impurity profiling of pilot-scale dolutegravir batches [3].

Quote Request

Request a Quote for 4-epi-Dolutegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.